

# Application Notes and Protocols for QX-222 Chloride in Brain Slices

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## Compound of Interest

Compound Name: QX-222 chloride

Cat. No.: B1662575

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These application notes provide a comprehensive guide for utilizing **QX-222 chloride**, a potent voltage-gated sodium channel blocker, in acute brain slice preparations for electrophysiological studies. QX-222, a quaternary derivative of lidocaine, is a valuable tool for investigating neuronal excitability, synaptic transmission, and the role of sodium channels in various physiological and pathological states.

## Mechanism of Action

**QX-222 chloride** is a potent blocker of voltage-gated sodium channels (Nav).[1] As a permanently charged quaternary amine, it primarily acts from the intracellular side of the channel. When applied intracellularly, QX-222 enters the pore of the sodium channel and physically occludes the passage of sodium ions, thereby preventing the generation and propagation of action potentials.[2] The binding of QX-222 to the inner pore is state-dependent, with a higher affinity for open or inactivated channels.

Interestingly, the access of QX-222 to its binding site can be influenced by the presence of other channel blockers. For instance, tetrodotoxin (TTX), which blocks the outer pore of the sodium channel, can trap a sodium ion within the central cavity, thereby preventing QX-222 from binding.[3][4][5]

## Quantitative Data Summary

The following tables summarize the quantitative effects of **QX-222 chloride** on neuronal properties based on available literature.

Table 1: External Application of **QX-222 Chloride**

Parameter	Value	Cell Type/Preparation	Reference
Concentration	500 $\mu$ M	$\mu$ 1 sodium channels expressed in oocytes	[1]
% Block (WT)	14.2 $\pm$ 1.6%	$\mu$ 1 Wild-Type	[1]
% Block (Y401C)	45.2 $\pm$ 3.6%	$\mu$ 1-Y401C Mutant	[1]

Table 2: Intracellular Application of **QX-222 Chloride** on CA1 Pyramidal Neurons

Parameter	Observation	Notes	Reference
Action Potential Amplitude	Strong depression	Dose-dependent effect	[2]
Rate of Rise of Action Potential	Reduction	Consistent with Na <sup>+</sup> channel blockade	[2]
Action Potential Threshold	Greatly increased	Reflects impairment of spike generation	[2]
Spontaneous Firing	Strong depression	---	[2]
Electrically-evoked Firing	Strong depression	---	[2]
Excitatory Postsynaptic Potentials (EPSPs)	Reduced	Suggests an effect on postsynaptic depolarization	[2]
Resting Membrane Potential	Generally no marked changes	---	[2]

## Experimental Protocols

### Preparation of Acute Brain Slices

This protocol describes a standard method for preparing acute brain slices suitable for electrophysiological recordings.

Materials:

- Rodent (e.g., mouse or rat)
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Dissection tools (scissors, forceps)
- Vibrating microtome (vibratome)
- Carbogen gas (95% O<sub>2</sub> / 5% CO<sub>2</sub>)
- Ice-cold slicing solution (see recipe below)
- Artificial cerebrospinal fluid (aCSF) (see recipe below)
- Recovery chamber
- Recording chamber

Solutions:

- Ice-cold Slicing Solution (NMDG-based, example):
  - 92 mM NMDG
  - 2.5 mM KCl
  - 1.25 mM NaH<sub>2</sub>PO<sub>4</sub>
  - 30 mM NaHCO<sub>3</sub>
  - 20 mM HEPES

- 25 mM Glucose
- 2 mM Thiourea
- 5 mM Sodium Ascorbate
- 3 mM Sodium Pyruvate
- 0.5 mM  $\text{CaCl}_2$
- 10 mM  $\text{MgSO}_4$
- Adjust pH to 7.3-7.4 with HCl. Osmolarity ~300-310 mOsm. Continuously bubble with carbogen.
- Artificial Cerebrospinal Fluid (aCSF):
  - 125 mM NaCl
  - 2.5 mM KCl
  - 1.25 mM  $\text{NaH}_2\text{PO}_4$
  - 25 mM  $\text{NaHCO}_3$
  - 12.5 mM Glucose
  - 2 mM  $\text{CaCl}_2$
  - 1 mM  $\text{MgCl}_2$
  - Adjust pH to 7.4 with NaOH. Osmolarity ~300-310 mOsm. Continuously bubble with carbogen.

#### Procedure:

- Anesthetize the animal according to approved institutional protocols.
- Perfuse the animal transcardially with ice-cold, carbogenated slicing solution.

- Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold slicing solution.
- Mount the brain onto the vibratome stage and prepare slices of the desired thickness (e.g., 250-350  $\mu\text{m}$ ) in the ice-cold slicing solution.
- Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.
- After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until use.

## Protocol for Intracellular Application of QX-222 Chloride

This protocol is for introducing **QX-222 chloride** directly into a neuron via the patch pipette during whole-cell patch-clamp recordings.

Materials:

- Prepared acute brain slices
- Patch-clamp electrophysiology setup (microscope, micromanipulator, amplifier, data acquisition system)
- Borosilicate glass capillaries for pulling patch pipettes
- Intracellular solution (see recipe below)
- **QX-222 chloride**

Intracellular Solution with **QX-222 Chloride**:

- 126 mM K-gluconate
- 4 mM KCl
- 10 mM HEPES
- 4 mM Mg-ATP

- 0.3 mM Na-GTP
- 10 mM Phosphocreatine
- 5-10 mM **QX-222 chloride** (concentration can be adjusted based on experimental goals)
- Adjust pH to 7.2-7.3 with KOH. Osmolarity ~280-290 mOsm.

#### Procedure:

- Prepare the intracellular solution and add **QX-222 chloride** to the desired final concentration. Filter the solution through a 0.2 µm syringe filter.
- Pull patch pipettes with a resistance of 3-6 MΩ.
- Back-fill the patch pipette with the QX-222-containing intracellular solution.
- Transfer a brain slice to the recording chamber continuously perfused with carbogenated aCSF.
- Under visual guidance (e.g., DIC microscopy), approach a target neuron with the patch pipette.
- Establish a gigaohm seal (>1 GΩ) and then rupture the membrane to achieve the whole-cell configuration.
- Allow the **QX-222 chloride** to diffuse from the pipette into the cell. This typically takes several minutes. Monitor the cell's firing properties (e.g., by injecting depolarizing current steps) to observe the onset of the sodium channel block.
- Record changes in action potential parameters (amplitude, threshold, rate of rise) and synaptic responses.

## Protocol for Bath Application of QX-222 Chloride

This protocol is for applying **QX-222 chloride** to the entire brain slice via the perfusion solution. Note that as a charged molecule, the effects of bath-applied QX-222 may be slower to develop and may not be as potent as intracellular application.

#### Materials:

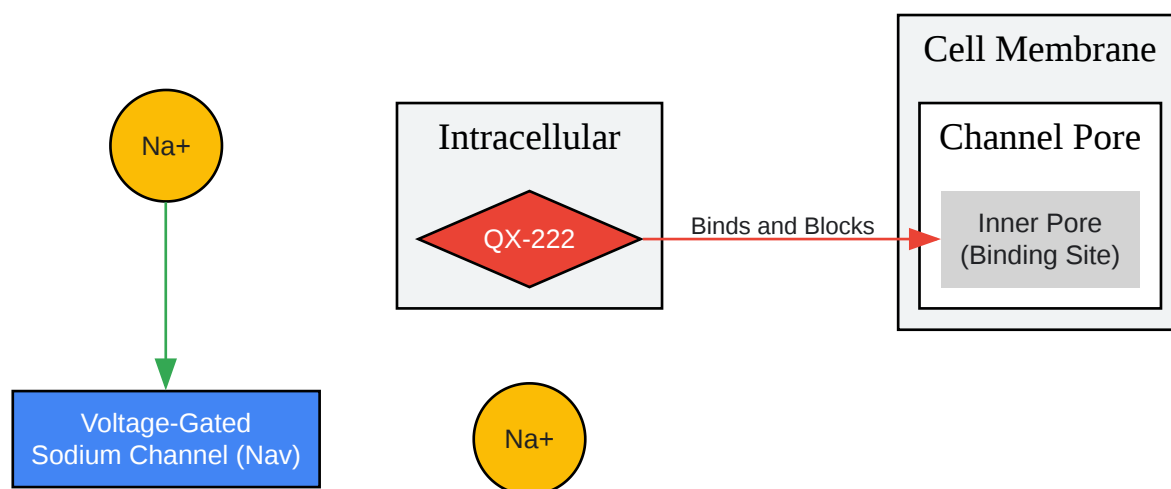
- Prepared acute brain slices
- Patch-clamp electrophysiology setup
- Perfusion system
- aCSF
- **QX-222 chloride**

#### Procedure:

- Prepare a stock solution of **QX-222 chloride** in water or a suitable solvent.
- Establish a stable baseline recording from a neuron in the whole-cell or field potential configuration in standard aCSF.
- Prepare aCSF containing the desired final concentration of **QX-222 chloride** (e.g., 500  $\mu\text{M}$ ).  
[\[1\]](#)
- Switch the perfusion from standard aCSF to the QX-222-containing aCSF.
- Monitor the electrophysiological parameters of interest for the onset and stabilization of the drug's effect. Note the time course of the block.
- To test for washout, switch the perfusion back to standard aCSF and monitor for recovery of the signal.

## Visualizations

### Signaling Pathway: QX-222 Chloride Blockade of Voltage-Gated Sodium Channel

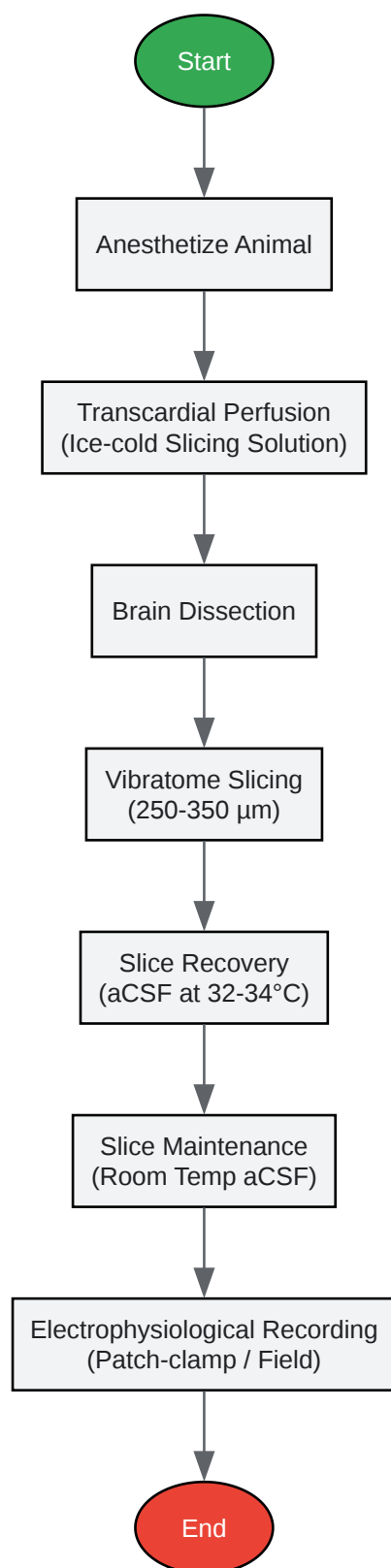


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Caption: Mechanism of QX-222 action on a voltage-gated sodium channel.

## Experimental Workflow: Acute Brain Slice Preparation and Recording

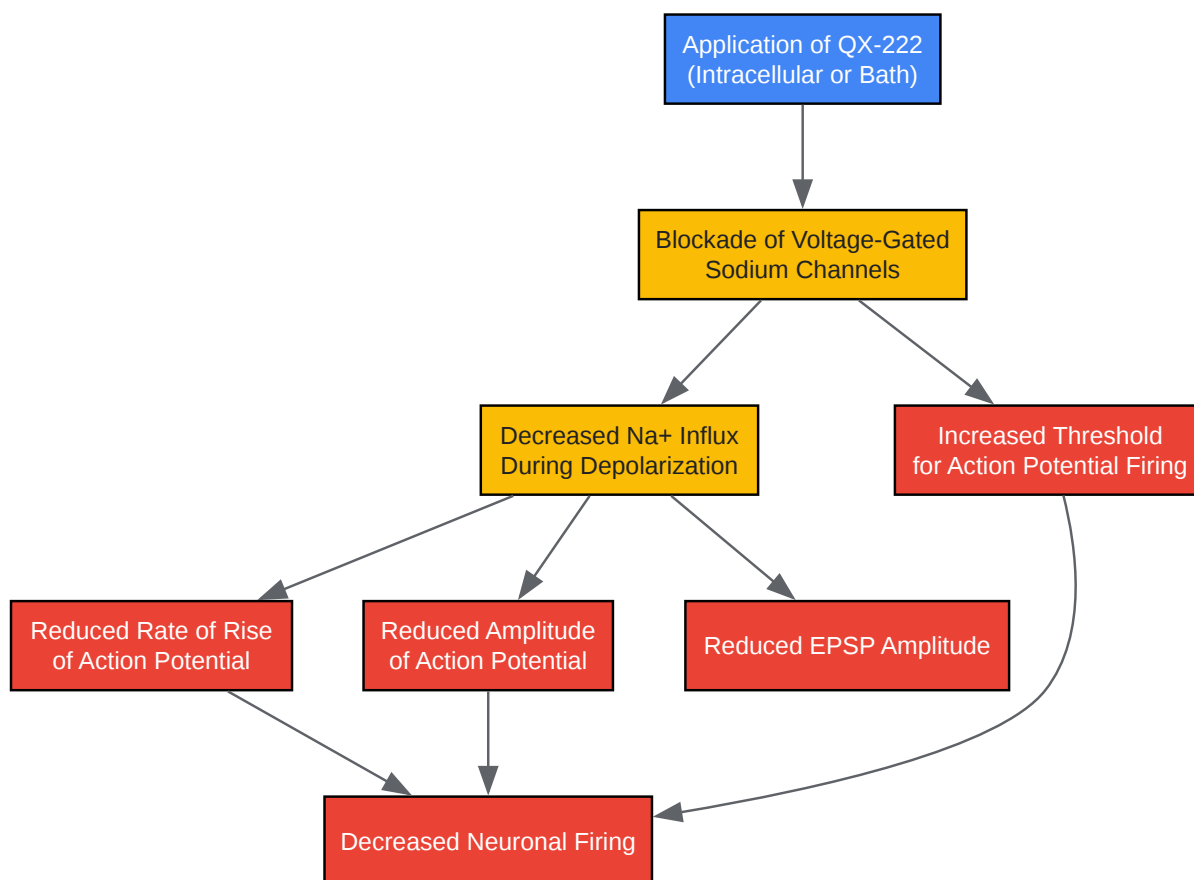




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Caption: Workflow for preparing acute brain slices for electrophysiology.

## Logical Relationship: Effect of QX-222 on Neuronal Excitability



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Caption: Logical flow of QX-222's effects on neuronal excitability.

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